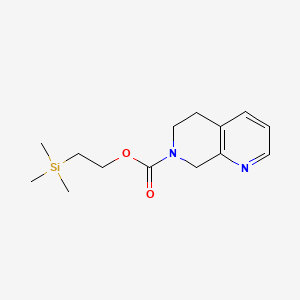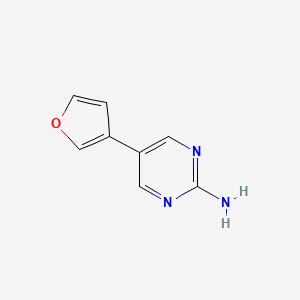
5-(3-Furanyl)-2-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Furanyl)-2-pyrimidinamine: is a heterocyclic compound that features both furan and pyrimidine rings The furan ring is a five-membered aromatic ring containing one oxygen atom, while the pyrimidine ring is a six-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Furanyl)-2-pyrimidinamine typically involves the formation of the furan ring followed by the construction of the pyrimidine ring. One common method starts with the preparation of 3-furancarboxylic acid, which is then converted to 3-furanyl amine. This intermediate undergoes cyclization with appropriate reagents to form the pyrimidine ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 5-(3-Furanyl)-2-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles and nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products:
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydropyrimidines and tetrahydropyrimidines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(3-Furanyl)-2-pyrimidinamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways involved in inflammation and cancer progression is of particular interest .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications .
Mecanismo De Acción
The mechanism of action of 5-(3-Furanyl)-2-pyrimidinamine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
- N-(3-Furanyl)pyrrolecarboxamides
- N-(3-Furanyl)pyrazolecarboxamides
- Furanylfentanyl
Comparison: Compared to these similar compounds, 5-(3-Furanyl)-2-pyrimidinamine stands out due to its unique combination of furan and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications. For instance, while furanylfentanyl is primarily known for its analgesic properties, this compound’s potential extends to anti-inflammatory and anticancer activities .
Propiedades
Fórmula molecular |
C8H7N3O |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
5-(furan-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H7N3O/c9-8-10-3-7(4-11-8)6-1-2-12-5-6/h1-5H,(H2,9,10,11) |
Clave InChI |
BIXRYWKMDUXALJ-UHFFFAOYSA-N |
SMILES canónico |
C1=COC=C1C2=CN=C(N=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


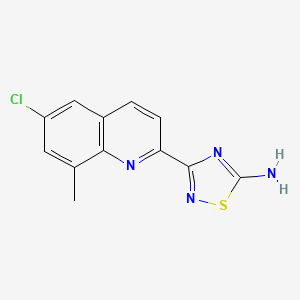
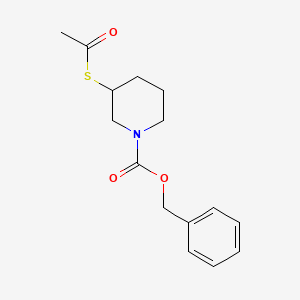
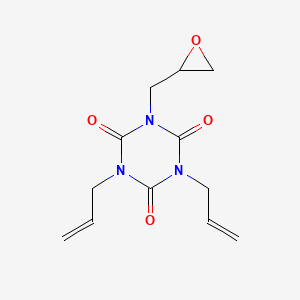
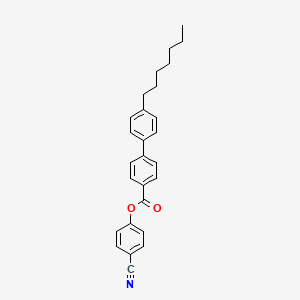
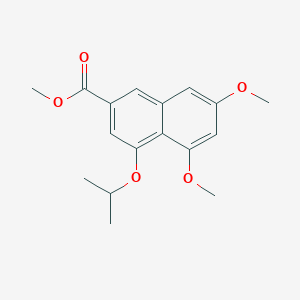
![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
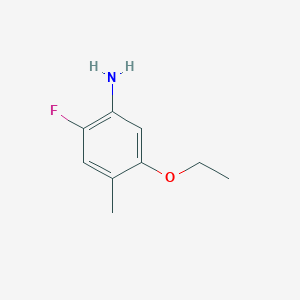
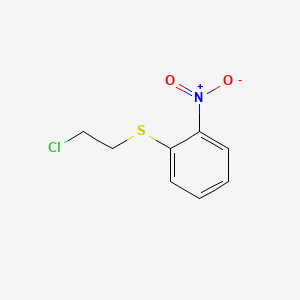
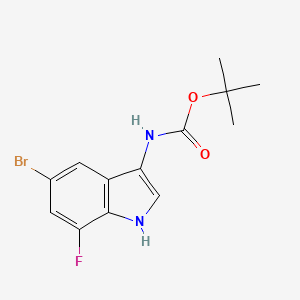
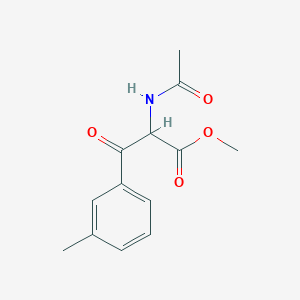
![4,4,5,5-Tetramethyl-2-[6-(4-phenylphenyl)dibenzothiophen-4-yl]-1,3,2-dioxaborolane](/img/structure/B13933951.png)
![2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
![[(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B13933961.png)
